![molecular formula C8H7N5O2 B2361636 (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid CAS No. 132766-78-0](/img/structure/B2361636.png)
(5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates, derivatives of (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid, have been synthesized and investigated for their potential anti-inflammatory and analgesic activities, as well as for use in creating new beta-lactam antibiotics with antimicrobial activity. This research indicates the compound's relevance in pharmaceutical chemistry (Janda, 2001).
Applications in Antimicrobial Activity
- Derivatives of (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid, specifically [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide, have shown some antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, indicating its potential in developing treatments for tuberculosis (Mamolo et al., 2001).
Coordination Compounds and Luminescence
- This compound has been utilized in the synthesis of various coordination compounds involving metals like gadolinium and neodymium. These studies focus on the structural and luminescent properties of these compounds, suggesting potential applications in materials science and luminescent materials (Shen et al., 2016), (Zou et al., 2014).
Application in Metal Sensing and Laser Dyes
- A study on pyridylthiazoles, related to (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid, demonstrates their high luminescence and potential for use in metal sensing and as laser dyes, highlighting the compound's role in analytical chemistry and photonics (Grummt et al., 2007).
Copper Complexes in DNA-Binding and Antioxidant Properties
- Pyridyl–tetrazole ligands based on (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid have been coordinated with copper to study their DNA-binding and antioxidant properties. This research indicates potential applications in biochemistry and molecular biology (Kasi Reddy et al., 2016).
properties
IUPAC Name |
2-(5-pyridin-4-yltetrazol-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-1-3-9-4-2-6/h1-4H,5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDKFDGFMNCCDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(N=N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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